Caffeic acid 4-O-glucuronide
Overview
Description
Synthesis Analysis
Caffeic acid 4-O-glucuronide can be synthesized through the metabolic activity of certain enzymes that add a glucuronic acid moiety to caffeic acid. The glucuronidation process enhances the solubility of caffeic acid, facilitating its excretion from the body. Studies have explored the synthesis and antioxidant properties of various caffeic acid metabolites, including caffeic acid 4-O-glucuronide, demonstrating its formation through metabolic pathways (Piazzon, A., Vrhovsek, U., Masuero, D., Mattivi, F., Mandoj, F., & Nardini, M., 2012).
Scientific Research Applications
Antioxidant Activities : Caffeic acid derivatives from Parthenocissus tricuspidata leaves, which presumably include Caffeic acid 4-O-glucuronide, have demonstrated potent antioxidant activities. These properties make them potential candidates for pharmaceutical and nutraceutical applications (Saleem, Kim, Jin, & Lee, 2004).
Cardioprotective Effects : Cryptochlorogenic acid and its metabolites, including caffeic acid and 4-O-feruloylquinic acid, have been shown to effectively reduce myocardial hypertrophy in isoproterenol-induced H9c2 cells through a HIF1-related pathway. This suggests potential therapeutic applications in cardiovascular diseases (Li et al., 2022).
Anticarcinogenic Activity : Caffeic acid has been observed to show anticarcinogenic activity against hepatocarcinoma. The properties are attributed to its antioxidant and pro-oxidant characteristics, as well as its pharmacokinetic aspects, which could be related to its glucuronide derivatives (Espíndola et al., 2019).
Metabolic and Absorption Studies : Studies have looked into the metabolism and absorption of caffeic acid and its derivatives, including Caffeic acid 4-O-glucuronide, in various contexts. For instance, consumption of coffee leads to the presence of hydroxycinnamic acid sulfate and glucuronide conjugates, including previously unidentified compounds, in human plasma and urine. This indicates extensive metabolism and potential health benefits associated with coffee intake (Fumeaux et al., 2010).
Liver Metabolism and Hepatoprotective Activity : The metabolism of caffeic acid in the liver and its hepatoprotective activity have been studied, showing how the liver can metabolize hydroxycinnamic acids, with certain derivatives showing moderate uptake and methylation pathways, which may contribute to their biological effects in vivo (Mateos, Goya, & Bravo, 2006).
Engineering for Enhanced Production : Efforts have been made to engineer microbial strains, such as Escherichia coli, for enhanced production of caffeic acid, potentially including its glucuronide derivatives. This is indicative of the importance of these compounds in industrial applications such as biotechnology and pharmaceuticals (Huang, Lin, & Yan, 2013).
Safety And Hazards
properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-[(E)-2-carboxyethenyl]-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O10/c16-7-5-6(2-4-9(17)18)1-3-8(7)24-15-12(21)10(19)11(20)13(25-15)14(22)23/h1-5,10-13,15-16,19-21H,(H,17,18)(H,22,23)/b4-2+/t10-,11-,12+,13-,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGOIJNQWZWJRF-ZYZFHZPYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648957 | |
Record name | 4-[(E)-2-Carboxyethenyl]-2-hydroxyphenyl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Caffeic acid 4-O-glucuronide | |
CAS RN |
1093679-71-0 | |
Record name | 4-[(E)-2-Carboxyethenyl]-2-hydroxyphenyl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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